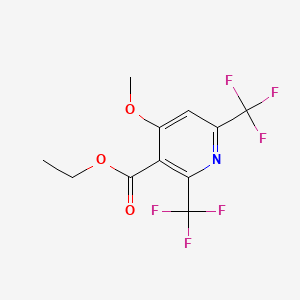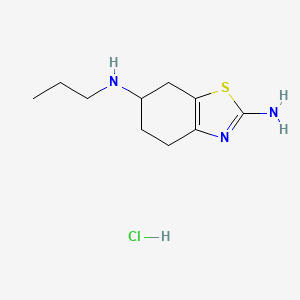![molecular formula C12H20N2O3 B8682658 tert-butyl 8-oxo-1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8682658.png)
tert-butyl 8-oxo-1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system containing both pyrrolo and pyrazine moieties, which are known for their significant biological and chemical properties. The tert-butyl group attached to the carboxylate enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate typically involves multicomponent reactions, such as the Ugi-azide four-component reaction. This method allows for the efficient construction of the pyrrolo[1,2-a]pyrazine scaffold in a one-pot reaction. The process involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, leading to moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. . These optimizations are crucial for meeting market demand and ensuring the feasibility of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 8-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 8-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 8-oxo-1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
- tert-butyl (5-toluenesulfonyl-5h-pyrrole[2,3-b]pyrazine-2-yl)carbamate
Uniqueness
Tert-butyl 8-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is unique due to its specific fused ring system and the presence of the tert-butyl group. These features confer enhanced stability, solubility, and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its utility in scientific research further highlight its distinctiveness compared to similar compounds.
Propiedades
Fórmula molecular |
C12H20N2O3 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
tert-butyl 8-oxo-1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-13-5-4-10(15)9(13)8-14/h9H,4-8H2,1-3H3 |
Clave InChI |
AGFIQRZZDBKXLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN2CCC(=O)C2C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 8-ethoxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B8682592.png)






![N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide](/img/structure/B8682635.png)




